molecular formula C10H10N2O2 B13834928 Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)-

Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)-

Cat. No.: B13834928
M. Wt: 190.20 g/mol
InChI Key: FFMYMSNBYDGZNO-UHFFFAOYSA-N
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Description

Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol . This compound is part of the isoindoline family and is known for its unique structural features, which include an isoindoline core fused with an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, which is known for its efficiency in forming carbon-carbon bonds . This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, leading to the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final compound.

Chemical Reactions Analysis

Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions can yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antioxidant and anti-inflammatory activities . Additionally, it is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and receptors . This modulation can lead to changes in cellular processes, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- can be compared with other similar compounds, such as N-(1,3-dioxoisoindolin-5-yl)acetamide and N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- lies in its isoindoline core, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-(1-oxo-2,3-dihydroisoindol-5-yl)acetamide

InChI

InChI=1S/C10H10N2O2/c1-6(13)12-8-2-3-9-7(4-8)5-11-10(9)14/h2-4H,5H2,1H3,(H,11,14)(H,12,13)

InChI Key

FFMYMSNBYDGZNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)NC2

Origin of Product

United States

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